
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one
Description
Chemical Identity and Nomenclature
This compound is a halogenated pyridone derivative with the molecular formula C₆H₅ClINO and a molecular weight of 269.47 grams per mole. The compound is registered under the Chemical Abstracts Service number 832735-68-9, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its substitution pattern.
The compound exists under several synonymous names in chemical literature and databases. Alternative designations include 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one and 2(1H)-Pyridinone, 3-chloro-5-iodo-1-methyl-, reflecting different nomenclature conventions while referring to the same molecular entity. The systematic naming follows established organic chemistry protocols, where the positions of substituents are clearly designated relative to the nitrogen atom in the pyridine ring.
Table 1: Molecular Properties of this compound
The structural representation using Simplified Molecular-Input Line-Entry System notation is CN1C=C(I)C=C(Cl)C1=O, which provides a linear encoding of the molecular structure suitable for database storage and computational analysis. This notation clearly indicates the presence of a methylated nitrogen atom, the carbonyl group characteristic of pyridones, and the precise positioning of the chlorine and iodine substituents.
Historical Context and Discovery
The development of this compound emerged from broader research efforts in halogenated pyridone chemistry, which gained momentum in the late twentieth and early twenty-first centuries. Pyridone derivatives have been subjects of extensive synthetic investigation due to their prevalence in natural products and their utility as pharmaceutical intermediates. The specific introduction of both chlorine and iodine substituents onto the pyridone framework represents an advancement in selective halogenation methodologies.
Research into halogenated pyridones intensified as chemists recognized the unique reactivity profiles imparted by different halogen substituents. The development of synthetic routes to compounds like this compound was driven by the need for versatile building blocks that could undergo diverse chemical transformations. The presence of both chlorine and iodine atoms provides orthogonal reactivity, where each halogen can participate in distinct types of coupling reactions or substitution processes.
The medicinal chemistry applications of 2-pyridone scaffolds have been extensively documented, with numerous derivatives showing significant biological activities including antimicrobial, antitumor, and anti-inflammatory properties. This biological relevance provided additional motivation for developing efficient synthetic access to substituted pyridones, including dihalogenated variants like this compound. The compound represents part of a broader family of halogenated heterocycles that have found applications in pharmaceutical research and development.
Recent advances in synthetic methodology have made compounds like this compound more accessible through improved halogenation procedures. The development of selective iodination protocols has been particularly important, as these methods allow for the introduction of iodine atoms at specific positions while preserving other functional groups. These methodological advances have facilitated the preparation of this compound and enabled its evaluation in various research contexts.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The compound belongs to the pyridone class of heterocycles, which are characterized by their tautomeric behavior and hydrogen bonding capabilities. These fundamental properties make pyridones valuable scaffolds in medicinal chemistry, where they can serve as bioisosteres for various functional groups and participate in crucial protein-ligand interactions.
The dual halogenation pattern in this compound provides exceptional synthetic versatility. The presence of both chlorine at the 3-position and iodine at the 5-position creates opportunities for sequential or selective functionalization through cross-coupling reactions. Iodine atoms are particularly reactive in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, while chlorine substituents can participate in nucleophilic aromatic substitution reactions or serve as directing groups for further functionalization.
Table 2: Structural Features and Reactivity Profile
The methylation at the nitrogen position eliminates one potential tautomeric form while maintaining the carbonyl functionality that is crucial for biological activity and synthetic utility. This structural modification influences both the electronic properties and the conformational behavior of the molecule, potentially affecting its interactions with biological targets and its participation in chemical reactions. The N-methylation also enhances the compound's stability by preventing certain degradation pathways that might affect unmethylated pyridones.
Within the broader context of heterocyclic chemistry, this compound represents an example of how strategic halogenation can enhance the synthetic utility of core heterocyclic scaffolds. The compound serves as a versatile intermediate for the construction of more complex molecular architectures through selective transformation of its reactive sites. This capability is particularly valuable in diversity-oriented synthesis approaches, where single intermediates are used to access multiple structural variants.
The significance of this compound extends to its role in advancing synthetic methodologies for halogenated heterocycles. Research involving this compound has contributed to the development of improved protocols for selective halogenation and cross-coupling reactions. These methodological advances have broader implications for the synthesis of related heterocyclic compounds and the development of new pharmaceutical agents based on pyridone scaffolds.
Properties
IUPAC Name |
3-chloro-5-iodo-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGAHZEYICTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630733 | |
Record name | 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-68-9 | |
Record name | 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation Step
- Starting Material: 1-methylpyridin-2(1H)-one.
- Chlorination: Introduction of chlorine at the 3-position can be achieved using chlorine gas (Cl2) or other chlorinating reagents under controlled temperature and solvent conditions to ensure regioselectivity.
- Iodination: Iodine substituent at the 5-position is typically introduced using iodine monochloride (ICl) or molecular iodine in the presence of oxidizing agents that facilitate electrophilic aromatic substitution.
The halogenation sequence may be adjusted depending on the reactivity of intermediates to avoid scrambling of substituents.
Methylation
- If starting from pyridin-2(1H)-one (non-methylated), methylation of the nitrogen at position 1 is carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification
- The crude product is purified using recrystallization or chromatographic techniques such as column chromatography on silica gel.
- Recrystallization solvents often include mixtures of dichloromethane and pentane or other suitable solvents to achieve high purity.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Chlorination | Cl2 gas or N-chlorosuccinimide | 0–25 °C | 1–3 hours | 70–85 | Controlled to avoid over-chlorination |
Iodination | ICl or I2 + oxidant | 0–40 °C | 2–4 hours | 65–80 | Electrophilic substitution at 5-position |
Methylation | Methyl iodide + base (e.g., K2CO3) | Room temperature or reflux | 6–12 hours | 75–90 | N-methylation of pyridinone nitrogen |
Purification | Recrystallization / Column chromatography | Ambient | Variable | — | Ensures removal of regioisomers and impurities |
Research Findings and Literature Insights
- The regioselective halogenation of pyridin-2(1H)-one derivatives is well-documented, with the 3-position being more activated for electrophilic substitution by chlorine due to resonance effects, while the 5-position can be selectively iodinated using iodine monochloride under mild conditions.
- The presence of the methyl group at the nitrogen stabilizes the pyridinone ring and influences the electronic distribution, aiding selective halogenation.
- Industrial synthesis may employ continuous flow reactors to improve safety and control over halogenation steps, reducing side reactions and improving yield.
- Advanced purification methods, including medium-pressure liquid chromatography, are employed in research settings to obtain analytically pure samples for further application in medicinal chemistry and material science.
Comparative Analysis with Related Compounds
Compound | Halogen Substituents | Methylation Status | Key Differences in Preparation |
---|---|---|---|
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | Chlorine at 3, Iodine at 5 | N-methylated | Sequential halogenation with controlled regioselectivity |
3-Chloro-4-iodo-1-methylpyridin-2(1H)-one | Chlorine at 3, Iodine at 4 | N-methylated | Different iodination position requires altered conditions |
3-Chloro-4-bromo-1-methylpyridin-2(1H)-one | Chlorine at 3, Bromine at 4 | N-methylated | Bromination instead of iodination, different reactivity |
Summary Table of Preparation Methods
Preparation Stage | Reagents/Conditions | Purpose | Outcome/Notes |
---|---|---|---|
Starting Material | 1-Methylpyridin-2(1H)-one | Base heterocyclic scaffold | Ready for halogenation |
Chlorination | Cl2 gas or N-chlorosuccinimide | Introduce chlorine at 3-position | Selective electrophilic substitution |
Iodination | ICl or I2 + oxidant | Introduce iodine at 5-position | Mild conditions to avoid side reactions |
Methylation | Methyl iodide + base (K2CO3) | Methylate nitrogen at 1-position | Stabilizes ring and influences reactivity |
Purification | Recrystallization or column chromatography | Remove impurities and isomers | High purity product |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a molecular formula of C₆H₅ClINO, characterized by the presence of chlorine and iodine substituents on the pyridine ring. These halogenations enhance its reactivity and biological activity, making it a valuable building block in organic synthesis. The unique combination of substituents allows for high specificity in biological interactions, which is crucial for therapeutic applications.
Medicinal Chemistry
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is primarily investigated for its potential as a therapeutic agent. Its structural features enable it to interact with various biological targets, including enzymes involved in metabolic pathways. The compound may inhibit enzymatic activity by occupying active sites or altering receptor functions through interactions with critical residues.
Potential Therapeutic Uses:
- Antimicrobial Activity: Studies suggest that halogenated pyridine derivatives exhibit antimicrobial properties, potentially useful against various pathogens.
- Anticancer Properties: Research indicates that compounds similar to this compound may influence cancer cell signaling pathways, offering opportunities for cancer therapy development .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. It can undergo various reactions including:
- Nucleophilic Substitution Reactions: Where chlorine or iodine atoms are replaced by other nucleophiles.
- Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.
Reactions Involving this compound:
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Replacement of halogen atoms with nucleophiles |
Oxidation and Reduction | Alteration of oxidation states in the pyridine ring |
Coupling Reactions | Formation of biaryl compounds via cross-coupling methods |
Biological Interactions
The compound's halogen substituents enhance its ability to form halogen bonds, which can significantly influence its binding affinity and specificity towards biological targets. Interaction studies have shown that this compound can modulate biological pathways effectively .
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activity against certain bacterial strains. A study highlighted its effectiveness as a lead compound in developing new antibiotics, particularly against resistant strains .
Case Study 2: Anticancer Drug Development
In a recent study focusing on neglected tropical diseases, compounds structurally related to this compound were identified as growth inhibitors for Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These findings underscore the potential of such compounds in addressing significant health challenges through targeted drug development .
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
The following analysis compares 3-chloro-5-iodo-1-methylpyridin-2(1H)-one with structurally related pyridinone derivatives, focusing on substituent effects, spectroscopic properties, and functional roles.
Structural Analogues and Substituent Effects
Halogenation and alkyl/aryl substitutions significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations :
- Halogen Effects : Replacement of Cl with Br (as in ) increases molar mass and may enhance lipophilicity. Iodine’s larger atomic radius (vs. Br/Cl) could influence steric interactions in binding pockets.
- Substituent Position : Methyl at C6 () versus N1 (target compound) alters ring electronics and solubility.
- N-Substituents : Bulky groups like piperidinylmethyl () or benzyl () may hinder membrane permeability but improve target specificity.
Spectroscopic Comparisons
NMR data highlights electronic differences caused by substituents:
- 1H NMR Shifts: The target compound’s methyl group (N1) typically resonates near δ 3.3–3.5 ppm, while methoxy groups (e.g., in ) appear at δ 3.7–3.9 ppm . Aromatic protons in iodinated pyridinones (C5-I) show deshielding due to iodine’s electron-withdrawing effect, shifting signals upfield compared to brominated analogues .
13C NMR Shifts :
Biological Activity
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features chlorine and iodine substituents that enhance its reactivity and binding affinity to various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is C6H5ClINO. The presence of halogen atoms contributes to its unique chemical properties, affecting its interaction with biological molecules.
Property | Value |
---|---|
Molecular Formula | C6H5ClINO |
Molecular Weight | 227.47 g/mol |
Melting Point | Not specified |
Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The halogen and methyl groups enhance its binding affinity, which can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymatic activity by occupying active sites or altering receptor functions.
- Receptor Interaction : It may interact with critical residues in receptors, influencing their functionality.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that halogenated pyridine derivatives often possess antibacterial and antifungal activities due to their structural characteristics.
Anticancer Potential
Preliminary studies suggest that this compound may serve as a lead for developing anticancer agents. Its ability to inhibit specific signaling pathways could be leveraged in cancer therapy.
Study 1: Antimicrobial Evaluation
In vitro tests conducted on this compound revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .
Study 2: Anticancer Activity
A study focused on the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The compound induced apoptosis in malignant cells, suggesting its potential as a therapeutic agent .
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Binding Affinity : Enhanced binding affinity to target enzymes was observed, which may lead to significant modulation of metabolic pathways .
- Selectivity : The compound exhibited selective inhibition in cellular assays, demonstrating more than ten-fold selectivity against certain pathways .
- Structural Uniqueness : The specific combination of chlorine and iodine substituents allows for distinct reactivity patterns compared to similar compounds .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-5-iodo-1-methylpyridin-2(1H)-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis typically involves halogenation and alkylation of pyridinone precursors. For example, iodination at the 5-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, while methylation at N1 may require phase-transfer catalysis with methyl iodide. Reaction optimization should include:
- Temperature control (e.g., 0–60°C for iodination to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF for alkylation).
- Monitoring via TLC or HPLC to track intermediates.
- Yield improvement through catalyst screening (e.g., Pd for cross-coupling if applicable) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielding of H3 due to electron-withdrawing Cl and I).
- X-ray diffraction : Single-crystal analysis resolves regiochemical ambiguities. Use SHELX programs (e.g., SHELXL for refinement) to model heavy atoms (I, Cl) accurately .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., ¹²⁷I signature).
- Elemental analysis : Confirm stoichiometry of C, H, N.
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Methodological Answer :
- Conduct accelerated stability studies:
- Thermal : Store at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines) to assess halogen bond lability.
- Hygroscopicity : Gravimetric analysis under controlled humidity.
- Pyridinones with electron-withdrawing groups (Cl, I) are prone to hydrolysis in basic conditions; store in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in further functionalization?
- Methodological Answer :
- Use Gaussian or ORCA for DFT calculations to:
- Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).
- Calculate activation energies for proposed reactions (e.g., Suzuki coupling at C5 vs C3).
- Simulate NMR chemical shifts (GIAO method) to cross-validate experimental data.
- Compare with crystallographic data (e.g., bond lengths from SHELXL-refined structures) to refine models .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism)?
- Methodological Answer :
- Case Study : If NMR suggests enol-keto tautomerism but X-ray shows a single form:
Perform variable-temperature NMR to detect dynamic equilibria.
Use neutron diffraction (if accessible) to resolve H-atom positions.
Re-examine crystallization conditions: Solvent polarity may stabilize one tautomer (e.g., DMSO stabilizes enol form).
- Reference co-crystal studies (e.g., fluoropyrimidinone-water systems) to assess hydrogen-bonding influences .
Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles (e.g., as a ligand in transition-metal complexes)?
- Methodological Answer :
- Synthesize Ir or Pd complexes (e.g., via reflux with [IrCp*Cl₂]₂) and characterize using:
- Cyclic voltammetry : To assess redox activity.
- XANES/EXAFS : Probe metal-ligand coordination geometry.
- Catalytic testing : Evaluate performance in cross-coupling or oxidation reactions.
- Compare with structurally similar ligands (e.g., 2-hydroxypyridinones) to infer electronic effects .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.